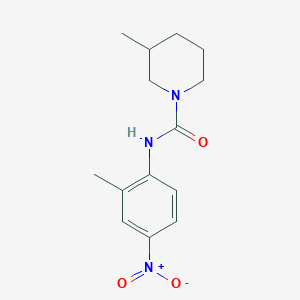
N-(4-bromo-3-methylphenyl)-N'-(2-fluorophenyl)thiourea
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-N'-(2-fluorophenyl)thiourea (BMPTU) is a chemical compound that has been extensively studied for its potential applications in scientific research. BMPTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments. In
Mécanisme D'action
N-(4-bromo-3-methylphenyl)-N'-(2-fluorophenyl)thiourea exerts its effects by binding to the active site of PTP1B, thereby inhibiting its activity. This leads to increased insulin signaling and glucose uptake in cells, which can have beneficial effects in the treatment of diabetes. This compound also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on PTP1B activity, this compound has been shown to inhibit the activity of other enzymes, such as protein tyrosine phosphatase α (PTPα) and protein tyrosine phosphatase ε (PTPε). This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Physiologically, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models, making it a potential treatment for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-3-methylphenyl)-N'-(2-fluorophenyl)thiourea has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it accessible to researchers. Additionally, its well-established synthesis method and mechanism of action make it a reliable compound for use in experiments. However, there are also limitations to the use of this compound in lab experiments. Its effects may be specific to certain cell types or conditions, and its potential toxicity and side effects must be carefully considered.
Orientations Futures
There are several future directions for research on N-(4-bromo-3-methylphenyl)-N'-(2-fluorophenyl)thiourea. One area of interest is its potential as a treatment for diabetes. Further studies are needed to determine the optimal dosage and administration of this compound for this application. Additionally, the anti-inflammatory and anti-cancer properties of this compound warrant further investigation, particularly in the development of new drugs. Finally, the potential toxicity and side effects of this compound must be carefully studied to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a promising compound for use in scientific research. Its well-established synthesis method, mechanism of action, and variety of biochemical and physiological effects make it a reliable and accessible compound for use in experiments. Further research on this compound is needed to fully understand its potential applications in the treatment of diabetes, inflammation, and cancer, as well as its potential toxicity and side effects.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-N'-(2-fluorophenyl)thiourea has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including inhibition of protein tyrosine phosphatase 1B (PTP1B) activity, which is involved in the regulation of insulin signaling. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising compound for use in the development of new drugs.
Propriétés
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-(2-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2S/c1-9-8-10(6-7-11(9)15)17-14(19)18-13-5-3-2-4-12(13)16/h2-8H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZKZJLLFOCPHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)NC2=CC=CC=C2F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(hydroxymethyl)-4-methoxyphenyl]acrylamide](/img/structure/B4283997.png)

![N-(4-chloro-3-nitrophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B4284009.png)
![2-cyano-N-(2-nitrophenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4284015.png)




![N-(2,5-dimethylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4284054.png)
![methyl 3-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4284067.png)

![methyl 3-({[4-(diphenylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4284090.png)
![methyl 3-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4284098.png)
![N-[3-(methylthio)phenyl]-4-morpholinecarboxamide](/img/structure/B4284108.png)
